(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
Description
(Z)-2-(5-(4-(Methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a thiazolidinone derivative featuring a benzylidene moiety substituted with a methoxycarbonyl group at the para position and a succinic acid side chain. Thiazolidinones are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its (Z)-configured benzylidene group and the succinic acid substituent, which influence its electronic properties, solubility, and pharmacological interactions.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7S2/c1-24-15(23)9-4-2-8(3-5-9)6-11-13(20)17(16(25)26-11)10(14(21)22)7-12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,21,22)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDANUPUXGIJDQ-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thioxothiazolidin moiety, a succinic acid derivative, and a methoxycarbonyl-benzylidene group. Its unique structure contributes to its biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thioxothiazolidin derivatives. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain thioxothiazolidin compounds exhibited antibacterial activity exceeding that of ampicillin by 10–50 times, with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
Table 1: Antibacterial Activity of Thioxothiazolidin Derivatives
| Compound Code | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound 8 | 0.004 | Enterobacter cloacae | E. coli |
| Compound 1 | 0.015 | Bacillus cereus | M. flavus |
| Compound 12 | 0.011 | S. typhimurium | E. coli |
Antifungal Activity
The antifungal potential of these compounds has also been examined, with some exhibiting MIC values ranging from 0.004 to 0.06 mg/mL against various fungal species. The most active compound demonstrated potent effects against Trichoderma viride, while other strains showed varying levels of resistance .
Anticancer Activity
Research indicates that thioxothiazolidin derivatives may possess anticancer properties . Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Table 2: Cytotoxicity of Thioxothiazolidin Derivatives on Cancer Cell Lines
| Compound Code | Cytotoxicity (CC50 µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | HCT-116 |
| Compound B | 30 | MCF-7 |
| Compound C | 25 | HeLa |
The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell lysis.
- Receptor Modulation : It is hypothesized that it may bind to specific receptors involved in apoptosis, thereby promoting cancer cell death.
- Antioxidant Activity : Some studies suggest that its structure might confer antioxidant properties, reducing oxidative stress in cells .
Case Studies
A notable case study involved the application of a thioxothiazolidin derivative in treating bacterial infections resistant to conventional antibiotics. The compound was administered in vivo, demonstrating significant reductions in bacterial load and improved survival rates in infected models .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing the thioxothiazolidin structure exhibit notable antimicrobial properties. For instance, a related compound, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-1H-indole-2-carboxylate, showed enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in efficacy . This suggests that (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid may also possess similar antimicrobial properties, potentially making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities. For example, leukadherin 1 (a related compound) has shown efficacy in reducing leukocyte recruitment during acute peritonitis and mitigating renal ischemia/reperfusion injury in animal models . These findings indicate that derivatives of thioxothiazolidin compounds can be effective in managing inflammatory conditions, suggesting potential therapeutic applications for this compound in treating inflammatory diseases.
Metabolic Regulation
Succinic acid, a component of the compound under discussion, plays a crucial role in metabolic processes. Recent research indicates that succinic acid can improve glucose tolerance and insulin sensitivity in high-fat diet-induced obesity models . The incorporation of succinic acid into therapeutic strategies may provide new avenues for managing metabolic disorders such as obesity and diabetes. This property could be particularly beneficial in developing formulations aimed at enhancing metabolic health.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various thioxothiazolidin derivatives against multiple bacterial strains, revealing significant antibacterial effects with minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL . Such findings underline the potential of this compound as a potent antimicrobial agent.
- Inflammation Reduction : In preclinical models, compounds similar to this compound have been shown to significantly reduce markers of inflammation and improve outcomes in models of vascular injury .
- Metabolic Benefits : Research on succinic acid supplementation demonstrated reductions in adipose tissue hypertrophy and improvements in lipid metabolism among subjects on high-fat diets. These findings suggest that incorporating succinic acid could enhance metabolic health and prevent obesity-related complications .
Comparison with Similar Compounds
Key Observations :
- Succinic acid (a dicarboxylic acid) increases hydrophilicity compared to monocarboxylic analogs (e.g., butanoic acid in ), which may influence pharmacokinetics .
- Synthesis of the target compound likely follows optimized Knoevenagel conditions (ethanol, K₂CO₃), similar to other analogs .
Key Observations :
- Electron-withdrawing groups (e.g., nitro, methoxycarbonyl) may enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
- Bulkier substituents (e.g., indolyl, cinnamyloxy) improve antimicrobial activity but may reduce solubility .
Physicochemical Properties
Physicochemical parameters influence bioavailability and drug-likeness:
Table 3: Physicochemical Comparison
Key Observations :
Q & A
Q. Key Data :
Which spectroscopic techniques confirm structural integrity, and what key markers are critical?
Q. Basic
IR spectroscopy :
- Thioxo (C=S) stretch: 1,100–1,250 cm⁻¹.
- Carbonyl (C=O) peaks: 1,650–1,750 cm⁻¹ for oxo and methoxycarbonyl groups .
NMR :
- ¹H NMR : Benzylidene proton (=CH) at δ 7.8–8.1 ppm; methoxy protons (OCH₃) at δ 3.8–4.0 ppm .
- ¹³C NMR : Thiazolidinone C=O at 165–175 ppm; succinic acid carbons at 30–45 ppm .
Mass spectrometry : Molecular ion peaks (e.g., m/z 455.93 for C₂₂H₁₄ClNO₄S₂) confirm molecular weight .
Advanced Tip : Cross-validate NMR data with computational tools (e.g., DFT) to resolve ambiguities in aromatic proton splitting patterns .
How can reaction parameters be optimized to enhance synthesis efficiency?
Q. Advanced
Catalyst selection : Sodium acetate (NaOAc) in acetic acid improves cyclization yields (85%) compared to piperidine (73%) but requires longer reflux times .
Solvent systems : Polar aprotic solvents (DMF) enhance solubility of intermediates, while acetic acid promotes cyclization via acid catalysis .
Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., isomerization) and improves Z-configuration purity (>95%) .
Stoichiometry : A 1:1.2 molar ratio of aldehyde to thiazolidinone minimizes unreacted starting material .
Q. Critical Factors :
- Prolonged heating in acidic conditions may hydrolyze the methoxycarbonyl group, reducing yield .
- Trace moisture deactivates NaOAc; use anhydrous conditions for reproducible results .
What strategies resolve elemental analysis discrepancies (calculated vs. experimental)?
Q. Advanced
Purification : Recrystallize from DMF/acetic acid (1:1) to remove sodium acetate or piperidine residues, which skew carbon/nitrogen ratios .
Isotopic labeling : Use deuterated solvents (DMSO-d₆) to confirm NMR assignments and rule out solvent impurities .
Combined spectroscopy : Cross-check IR (C=O), ¹³C NMR (carbonyl carbons), and mass data to verify stoichiometry .
Example : In one study, elemental analysis showed C 60.26% (calc. 60.13%) due to residual acetic acid; repeated recrystallization from methanol corrected this .
How does the Z-configuration of the benzylidene moiety influence bioactivity?
Q. Advanced
Steric effects : The Z-isomer’s planar benzylidene group enhances π-π stacking with biological targets (e.g., enzyme active sites), increasing inhibitory potency .
Solubility : The Z-configuration improves aqueous solubility (logP ~2.5) compared to the E-isomer (logP ~3.2), favoring pharmacokinetics .
Biological activity : Thioxothiazolidinone derivatives with Z-configurations show 3–5× higher anticancer activity (IC₅₀: 12–18 μM) in HT-29 cell lines .
Methodological Insight : Use NOESY NMR to confirm Z/E configuration by analyzing spatial proximity between benzylidene protons and thiazolidinone carbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
